

An In-depth Technical Guide to Bis(2-chloroethyl) Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-chloroethoxy)methane*

Cat. No.: *B104836*

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of bis(2-chloroethyl) ether, a significant chemical intermediate and solvent. Initially, it is crucial to clarify the nomenclature. The term "dichloroethyl formal" is not a standard chemical name and appears to be a non-standard or erroneous reference to bis(2-chloroethyl) ether. This document will, therefore, focus on bis(2-chloroethyl) ether, covering its discovery and history, physicochemical properties, synthesis, and applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and History

Bis(2-chloroethyl) ether was first synthesized in the early 20th century, with reports of its preparation around 1915.^[1] Its development is closely linked to military research programs investigating mustard gas analogs and other alkylating agents during World War I and II.^[1] While not widely used as a chemical weapon itself, it served as a simulant and an intermediate in the production of other organochlorine compounds.^[1] The precise attribution of its discovery to a single chemist is unclear due to the classified nature of military research at the time.^[1]

Historically, bis(2-chloroethyl) ether has been used in various industrial applications, including as a solvent for fats, waxes, and greases, a constituent of paints and varnishes, a cleaning fluid for textiles, and in the purification of oils and gasoline. It has also been utilized as a chemical intermediate in the synthesis of pesticides, such as the fungicide Metam-Sodium, and other organic compounds.^[2]

Physicochemical Properties

Bis(2-chloroethyl) ether is a colorless to pale yellow liquid with a pungent, fruity, or chlorinated solvent-like odor. A comprehensive summary of its quantitative properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C4H8Cl2O	[3]
Molecular Weight	143.01 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Pungent, fruity, chlorinated solvent-like	[3]
Density	1.22 g/cm ³ at 20 °C	[3]
Melting Point	-51.7 °C	[3]
Boiling Point	178 °C at 760 mmHg	[3]
Flash Point	55 °C (closed cup)	[3]
Water Solubility	1.07 g/100 mL at 20 °C	[3]
Vapor Pressure	0.7 mmHg at 20 °C	[3]
Vapor Density	4.93 (Air = 1)	[3]

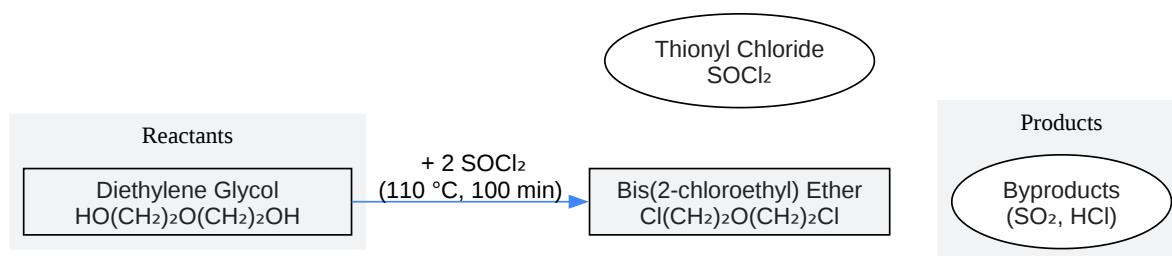
Table 2: Toxicological Data

Parameter	Value	Species	Route	Source
LD50	75 mg/kg	Rat	Oral	[4]
LD50	125 mg/kg	Mouse	Oral	
LC50	350 mg/m ³ / 2h	Rat	Inhalation	
Carcinogenicity	Suspected of causing cancer	[5]		

Synthesis and Experimental Protocols

Bis(2-chloroethyl) ether is exclusively a synthetic compound with no known natural sources.[\[1\]](#) Several methods for its preparation have been developed. The most common industrial method involves the reaction of diethylene glycol with a chlorinating agent, such as thionyl chloride. Another documented synthesis route starts from 1,4-thioxane-1,1-dioxide and hydrochloric acid.

Synthesis from Diethylene Glycol and Thionyl Chloride


This method is widely used for the preparation of bis(2-chloroethyl) ether. The reaction involves the conversion of the hydroxyl groups of diethylene glycol to chloride groups using thionyl chloride.

Experimental Protocol:

- Apparatus Setup: A 500 mL four-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas absorption trap (for HCl and SO₂ byproducts), a thermometer, and a constant pressure dropping funnel.[\[6\]](#)
- Reagents:
 - Diethylene glycol: 190 mL (2.0 mol)[\[6\]](#)
 - Thionyl chloride: 294 mL (4.1 mol)[\[6\]](#)
- Procedure:
 - The diethylene glycol is placed in the reaction flask.[\[6\]](#)
 - Thionyl chloride is added dropwise from the dropping funnel over a period of 30 minutes while stirring. The evolved gases (HCl and SO₂) are absorbed by a lye solution in the gas trap.[\[6\]](#)
 - After the addition is complete, the reaction mixture is rapidly heated to 110 °C and maintained at this temperature for 100 minutes, or until the evolution of gas ceases.[\[6\]](#)
- Purification:

- The reaction mixture is then subjected to distillation under reduced pressure.[6]
- The fraction collected at 108-110 °C / 10 mmHg is the purified bis(2-chloroethyl) ether.[6]
- Yield: 81.7%[6]

Synthesis Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis of Bis(2-chloroethyl) Ether from Diethylene Glycol.

Synthesis from 1,4-Thioxane-1,1-dioxide

An alternative synthesis route involves the reaction of 1,4-thioxane-1,1-dioxide with hydrochloric acid.

Experimental Protocol:

- Apparatus Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer.[7]
- Reagents:
 - 1,4-Thioxane-1,1-dioxide: 68.1 g (0.5 mol)[7]
 - Hydrochloric acid (36.5% mass concentration): 200 g (2.0 mol)[7]
- Procedure:

- The reactants are added to the flask and stirred mechanically at 30 °C.[7]
- The reaction progress is monitored by gas chromatography and is typically complete after 12 hours.[7]
- Work-up and Purification:
 - The layers are separated. The lower organic layer is washed with 50 mL of saturated sodium bicarbonate solution.[7]
 - The organic layer is then distilled under reduced pressure (water pump), and the fraction boiling at 60-75 °C is collected.[7]
- Yield: 81.3%[7]

Synthesis Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis of Bis(2-chloroethyl) Ether from 1,4-Thioxane-1,1-dioxide.

Applications

Bis(2-chloroethyl) ether is a versatile chemical with a range of industrial applications:

- Chemical Intermediate: It is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals (such as the fungicide Metam-Sodium), and specialized polymers.[2][8]
- Solvent: It serves as a solvent for various substances, including fats, oils, waxes, resins, and cellulose esters.[8]
- Industrial Applications: It has been used in paint and varnish removers, as a cleaning agent for textiles, and as a dewaxing agent for lubricating oils.[8]
- Organic Synthesis: In laboratory settings, it is used as a reagent for introducing the 2-chloroethoxyethyl group into molecules and in the synthesis of crown ethers.

Safety and Toxicology

Bis(2-chloroethyl) ether is a hazardous substance and should be handled with appropriate safety precautions. It is toxic by inhalation, ingestion, and skin absorption.[3] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[1] It is also suspected of being a human carcinogen.[5] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. The information provided should be used by qualified individuals. All chemical procedures should be carried out with appropriate safety measures and in accordance with all applicable regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Bis(2-chloroethyl) ether - Canada.ca [canada.ca]

- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 7. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]
- 8. CAS 111-44-4: Bis(2-chloroethyl) ether | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(2-chloroethyl) Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104836#discovery-and-history-of-dichloroethyl-formal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com